molecular formula C6H5ClN4 B1429575 2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine CAS No. 1192711-88-8

2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine

Cat. No.: B1429575
CAS No.: 1192711-88-8
M. Wt: 168.58 g/mol
InChI Key: IVGLNWQATTZNOH-UHFFFAOYSA-N
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Description

2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine is a heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system with a chlorine atom at the 2-position.

Mechanism of Action

Target of Action

The primary target of 2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine Similar compounds have been reported to target kinases involved in disease pathways

Mode of Action

The exact mode of action of This compound It’s suggested that similar compounds can be tailored to inhibit specific kinases involved in disease pathways . This inhibition is likely achieved through the compound’s interaction with its targets, leading to changes in their function .

Biochemical Pathways

The biochemical pathways affected by This compound Similar compounds have been reported to interfere with the jak – signal transducer and activator of transcription protein (stat) signal pathway , which is involved in cell division, death, and tumor formation processes .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound The optimization of lipophilic substitution within a series of similar compounds provided atp-competitive, nano-molar inhibitors . This suggests that the compound’s pharmacokinetic properties may be influenced by its chemical structure.

Result of Action

The molecular and cellular effects of This compound Similar compounds have been reported to promote both cell proliferation and survival

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound Similar compounds have been reported to exhibit stability under normal temperature and humidity conditions . They may decompose in the presence of strong acids or alkalis .

Biochemical Analysis

Biochemical Properties

2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with kinases, which are enzymes that catalyze the transfer of phosphate groups. This compound has been shown to inhibit certain kinases, thereby affecting phosphorylation processes within the cell . Additionally, this compound interacts with nucleic acids, influencing DNA and RNA synthesis and repair mechanisms .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving kinase activity . By inhibiting specific kinases, this compound can alter gene expression and cellular metabolism . For instance, it can lead to the downregulation of genes involved in cell proliferation and survival, thereby inducing apoptosis in certain cancer cell lines .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of kinase activity by binding to the ATP-binding site of the enzyme . This binding prevents the transfer of phosphate groups, thereby disrupting phosphorylation-dependent signaling pathways . Additionally, this compound can interact with nucleic acids, leading to changes in gene expression by affecting transcription and replication processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The stability of this compound is relatively high, allowing it to maintain its activity over extended periods . Degradation can occur under certain conditions, such as exposure to light or extreme pH levels . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of kinase activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit kinase activity without causing significant toxicity . At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed . These findings highlight the importance of careful dosage optimization in therapeutic applications of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to nucleotide metabolism . This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported into cells via nucleoside transporters, allowing it to accumulate in specific cellular compartments . Additionally, binding proteins can facilitate the distribution of this compound within tissues, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize primarily in the nucleus, where it can interact with nucleic acids and nuclear proteins . Targeting signals and post-translational modifications play a role in directing this compound to specific subcellular compartments, thereby influencing its biochemical and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Several synthetic routes have been reported for the preparation of 2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine. One common method involves the use of ethyl cyanoacetate and 2-chloromethyl-1,3-dioxolane as starting materials. The process includes an α-alkylation reaction followed by ring-closing reactions and chlorination . Another method employs dimethyl malonate as the starting material, which undergoes a seven-step synthesis to yield the target compound with an overall yield of 31% .

Industrial Production Methods

Industrial production methods for this compound typically involve scalable and efficient synthetic routes. One such method includes the use of diethyl malonate as a starting material, which is converted through a series of reactions involving intermediates like aldehydes and vinyl ethers . These methods are designed to be operationally simple and practical for large-scale production.

Chemical Reactions Analysis

Comparison with Similar Compounds

2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine can be compared with other similar compounds:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research.

Properties

IUPAC Name

2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c7-6-10-4(8)3-1-2-9-5(3)11-6/h1-2H,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVGLNWQATTZNOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC(=NC(=C21)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80733283
Record name 2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192711-88-8
Record name 2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine (0.1 g, 0.53 mmol) in Ammonia (7 N in MeOH, 1 mL) was heated at 100° C. for 24 h, then it was diluted with EtOAc, washed with Sat. NaHCO3, brine, dried and concentrated to give 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-amine (0.06 g).
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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